Indoline-5-carboxylic acid
Description
Overview of Indoline-5-carboxylic Acid as a Chemical Entity
This compound is a solid, crystalline powder with a melting point of approximately 211-213 °C. chemicalbook.comsigmaaldrich.com It is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167), and methanol. chemicalbook.com The molecule's structure consists of an indoline (B122111) nucleus, which is a saturated analog of indole (B1671886), and a carboxylic acid functional group. This combination of a rigid bicyclic core and a reactive carboxylic acid handle provides a versatile platform for chemical modifications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | cymitquimica.com |
| Molecular Weight | 161.17 g/mol | cymitquimica.com |
| Melting Point | 211-213 °C | chemicalbook.comsigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 41998-63-2 | nih.gov |
The presence of the carboxylic acid group allows for a variety of chemical reactions, including esterification and amidation, enabling the synthesis of a wide array of derivatives. researchgate.netbiojournals.us For instance, it can be reacted with tert-butyl trichloroacetimidate (B1259523) to form its tert-butyl ester. researchgate.net
Significance of the Indoline Scaffold in Organic Synthesis and Medicinal Chemistry
The indoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes indoline and its derivatives, including this compound, highly valuable in the search for new drugs. researchgate.netijpsr.com The indoline nucleus is a core component of many biologically active compounds, including anticancer, antimicrobial, and antihypertensive agents. researchgate.net
The versatility of the indoline ring system allows for the creation of diverse molecular libraries through various synthetic modifications. This structural diversity is crucial in the process of drug discovery, where researchers aim to optimize the interaction of a molecule with its biological target to achieve a desired therapeutic effect.
Evolution of Research on this compound and its Analogues
Research into indole chemistry dates back to the 19th century, with initial studies focused on the dye indigo. wikipedia.orgcreative-proteomics.com The development of synthetic methods like the Fischer indole synthesis in 1883 opened the door to the creation of a vast number of indole derivatives. wikipedia.orgcreative-proteomics.com Over time, the focus expanded to include the saturated indoline core, recognizing its own unique potential.
In recent years, research on this compound and its analogues has intensified. Scientists are exploring its use as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used to prepare tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. sigmaaldrich.com Furthermore, novel oxazepine compounds with significant antibacterial activity have been synthesized from indole-5-carboxylic acid. biojournals.us The ongoing exploration of this compound and its derivatives continues to yield new compounds with interesting biological activities, highlighting the enduring importance of this chemical entity in modern research. rsc.orgillinois.edunih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLKUKANGQSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429272 | |
| Record name | indoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-30-0 | |
| Record name | indoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of Indoline 5 Carboxylic Acid
Direct Synthesis Approaches for the Indoline-5-carboxylic Acid Core
The construction of the this compound scaffold can be achieved through various synthetic methodologies, including the formation of the indoline (B122111) ring system with simultaneous or subsequent carboxylic acid functionalization, as well as the synthesis of its substituted derivatives.
Methods for Constructing the Indoline Ring System with Carboxylic Acid Functionalization
Several named reactions in organic chemistry provide pathways to the indole (B1671886) skeleton, which can then be reduced to the corresponding indoline. The Fischer indole synthesis is a classic and widely used method. rsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be derived from a suitably substituted phenylhydrazine (B124118) and an aldehyde or ketone. For the synthesis of this compound, a starting material such as 4-hydrazinobenzoic acid could be employed.
Another notable method is the Reissert indole synthesis, a multi-step process that begins with the base-catalyzed condensation of o-nitrotoluene with an oxalic ester to form an o-nitrophenylpyruvic ester. bhu.ac.in Subsequent reduction of the nitro group to an amine, followed by cyclization, yields an indole-2-carboxylic acid, which can then be decarboxylated. bhu.ac.in By starting with a appropriately substituted o-nitrotoluene, this method can be adapted to produce indole-5-carboxylic acid.
Furthermore, modern synthetic techniques offer more direct routes. For instance, palladium-catalyzed cyclization reactions have been developed for the regiocontrolled synthesis of substituted indoles. researchgate.net These methods often exhibit high functional group tolerance and can be applied to the synthesis of this compound and its derivatives.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. Substituents can be introduced on the aromatic ring or the nitrogen atom of the indoline core.
For example, the synthesis of 7-fluoro-1H-indole-5-carboxylic acid can be achieved through methods involving the direct fluorination and functionalization of the indole ring. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the resulting molecule.
N-acylation of 5-substituted indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) is a common method for introducing substituents at the nitrogen atom. researchgate.net The success of this reaction is influenced by the nature of the substituent at the C-5 position, with electron-withdrawing groups generally leading to higher yields. researchgate.net Direct acetylation of this compound can also be performed using reagents like acetyl chloride or acetic anhydride.
Furthermore, rhodium-catalyzed C(sp2)–H alkoxycarbonylation and acylation reactions of indolines using anhydrides as a carbonyl source have been developed. acs.org These methods provide a direct and additive-free protocol for synthesizing C7-carbonylated indolines. acs.org
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with diverse functionalities.
Esterification Reactions of this compound and Related Compounds
Esterification of the carboxylic acid group is a fundamental transformation that can be achieved under various conditions. A common method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov For example, the synthesis of ethyl indole-5-carboxylate is readily accomplished through this method. cymitquimica.combiosynth.combiosynth.com Methyl indole-5-carboxylate can also be prepared and is used as a reactant in various synthetic processes. sigmaaldrich.com
The choice of alcohol allows for the introduction of different ester groups, which can influence the compound's solubility, reactivity, and biological activity. cymitquimica.com
Amidation Reactions of this compound and Analogues
The conversion of the carboxylic acid to an amide is another important derivatization strategy. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride, and then reacting it with an appropriate amine. A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized using this approach. nih.gov
Alternatively, coupling agents can be used to directly form the amide bond between the carboxylic acid and an amine. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1,1'-oxalyldiimidazole (B102452) (ODI) can be used as condensing reagents. This method has been applied to the synthesis of amides from benzoic acid derivatives and can be adapted for this compound. The synthesis of amide conjugates of this compound with other molecules, such as ketoprofen, has also been reported. fishersci.ca
Conversion to Other Carbonyl Derivatives
Beyond esters and amides, the carboxylic acid functionality of this compound can be converted into other carbonyl derivatives. For instance, the carboxylic acid can be reduced to a primary alcohol. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride.
Another important conversion is the transformation of the carboxylic acid into a ketone. This can be achieved through various methods, including the reaction of an organometallic reagent with an activated carboxylic acid derivative. Rhodium-catalyzed acylation of indolines with carboxylic acid anhydrides has been shown to produce α-branched ketones. acs.org
Furthermore, the carboxylic acid can be converted to a nitrile group. This has been demonstrated in the synthesis of a metabolite of vilazodone (B1662482), where a functional group interconversion of a carboxylic acid to a cyanide was achieved via a carboxamide intermediate using methanesulfonic acid chloride. nih.gov
Chemical Modifications and Transformations of the Indoline Moiety
The chemical reactivity of the indoline core allows for a range of modifications, including aromatization, N-substitution, and functionalization of the benzene (B151609) ring. These transformations enable the synthesis of a diverse library of molecules with tailored properties.
The conversion of the indoline core to its aromatic indole counterpart is a fundamental transformation. This aromatization can be achieved through various oxidative methods. For instance, a one-pot synthesis of N-alkyl indoles from indoline-2-carboxylic acids has been developed using 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) as a mediator for oxidative decarboxylative aromatization. epa.govsioc-journal.cn Another efficient protocol involves the aromatization of indoline or indoline carboxylic acid followed by a C-N cross-coupling reaction to produce 1-substituted indoles, utilizing nano copper oxide as a recyclable catalyst. researchgate.netresearchgate.net The dehydrogenation of indolines to indoles can also be accomplished using palladium catalysts. researchgate.net
The electrochemical oxidation of indole-5-carboxylic acid has been studied, leading to the formation of an electroactive polymer film of poly(indole-5-carboxylic-acid). amerigoscientific.comrsc.org Initially, this process yields an insoluble trimer that deposits on the electrode surface, which upon further oxidation, forms a polymer. rsc.org
A notable application of this aromatization strategy is in the synthesis of vilazodone metabolites. A Japp-Klingemann type Fischer-indole synthesis protocol has been adapted for the construction of salicyl-like substituted indoles from indole-5-carboxylic acids. nih.gov
Table 1: Selected Methods for Aromatization of this compound
| Reagent/Catalyst | Product Type | Reference |
| 2,3-Dicyano-5,6-dichlorobenzoquinone (DDQ) | N-Alkyl Indoles | epa.govsioc-journal.cn |
| Nano Copper Oxide | 1-Substituted Indoles | researchgate.netresearchgate.net |
| Palladium Dichloride | Indole | researchgate.net |
| Electrochemical Oxidation | Poly(indole-5-carboxylic-acid) | amerigoscientific.comrsc.org |
| Japp-Klingemann Fischer-Indole Synthesis | Substituted Indole-5-carboxylic Acids | nih.gov |
The nitrogen atom of the indoline ring is a key site for functionalization. N-alkylation of indoles can be achieved through various methods, often requiring the formation of an indole anion with a strong base, followed by reaction with an alkylating agent. google.com However, milder and more catalytic approaches have been developed. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in the catalytic alkylation of indoles with dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) provides an efficient route to N-alkylindoles. google.com
N-acylation of 5-substituted indoles with carboxylic acids can be effectively carried out using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). researchgate.netthieme-connect.de This method is particularly successful for indoles with electron-withdrawing groups at the C-5 position. researchgate.net
A convenient method for the N-arylation of indoles involves the aromatization of indoline or indoline carboxylic acid in the presence of recyclable copper oxide nanoparticles. researchgate.net This one-pot reaction allows for the synthesis of a variety of N-substituted indoles. researchgate.netresearchgate.net
Table 2: Reagents for N-Substitution of Indoline/Indole-5-carboxylic Acid
| Reaction Type | Reagents | Product | Reference |
| N-Alkylation | Dimethyl Carbonate (DMC), DABCO | N-Methylindole | google.com |
| N-Alkylation | Dibenzyl Carbonate (DBC), DABCO | N-Benzylindole | google.com |
| N-Acylation | Carboxylic Acids, DCC, DMAP | N-Acylindole | researchgate.netthieme-connect.de |
| N-Arylation | Aryl Halides, Nano CuO | N-Arylindole | researchgate.net |
This compound and its derivatives are valuable building blocks in solid-phase peptide synthesis (SPPS). Both Boc-indoline-5-carboxylic acid and Fmoc-indoline-5-carboxylic acid are commercially available for use in SPPS. iris-biotech.de These protected derivatives allow for the incorporation of the indoline scaffold into peptide chains.
The modification of carboxyindoles on a solid phase has been explored, enabling the synthesis of small libraries of differently substituted carboxyindoles. aalto.fi For example, 5-nitro-2-carboxyindole has been attached to a solid support, followed by reduction, reductive amination, and N-alkylation to generate a diverse set of compounds. aalto.fi Furthermore, a new library of peptide-heterocycle hybrids has been synthesized by conjugating indole-3-carboxylic acid with short dipeptide motifs using SPPS methodology. nih.gov
A versatile indole resin has also been developed as a new support for the solid-phase synthesis of various organic molecules, including amides, amines, and ureas. acs.org
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indoline scaffold. researchgate.net These methods offer an atom-economical approach to introduce various substituents at specific positions of the benzene ring.
Ruthenium-catalyzed C-H activation has been utilized for the regioselective hydroarylative coupling of indolines with internal alkynes, leading to trisubstituted alkenes. researchgate.net Similarly, rhodium-catalyzed C-H carbonylation of indolines with carbon monoxide and alcohols provides a route to indoline-7-carboxylates. researchgate.net Cobalt-catalyzed C-7 hydroarylation of indolines with Michael acceptors has also been reported. researchgate.net
Furthermore, directing groups can be employed to control the regioselectivity of C-H functionalization. For instance, a pyrimidyl directing group has been used in the RhCl3-catalyzed C-H carbonylation of indolines. researchgate.net The development of practical, one-step installation and removal of these directing groups enhances their utility.
Table 3: Examples of C-H Functionalization of Indoline Scaffolds
| Catalyst | Reaction Type | Position Functionalized | Product | Reference |
| Ru(II)-catalyst | Hydroarylative Coupling | C7 | Trisubstituted Alkenes | researchgate.net |
| RhCl3 | C-H Carbonylation | C7 | Indoline-7-carboxylates | researchgate.net |
| Co(III)-catalyst | Hydroarylation | C7 | C7-Hydroarylated Indolines | researchgate.net |
| Cu-catalyst | Sulfonylation | C7 | C7-Sulfonylated Indolines | researchgate.net |
These C-H activation strategies are not limited to the indoline core and have been applied to the broader class of indole derivatives, enabling functionalization at various positions of the indole scaffold. mdpi.combohrium.comresearchgate.netnih.gov
Advanced Spectroscopic and Structural Characterization of Indoline 5 Carboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of indoline-5-carboxylic acid and its derivatives. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of this compound and its derivatives reveals characteristic signals for the protons within the molecule. For instance, in a derivative like 1-acetylthis compound, the acetyl group protons typically appear as a singlet in the range of δ 2.1–2.3 ppm in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aromatic protons of the indoline (B122111) ring system are observed in the region of δ 6.5–7.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons provide valuable information about the substitution pattern on the benzene (B151609) ring. The carboxylic acid proton, if present, is often observed as a broad singlet at a downfield chemical shift, typically around δ 12–13 ppm.
In a study of the trimer of indole-5-carboxylic acid, ¹H NMR spectroscopy was crucial for its characterization. ed.ac.uk The analysis of the ¹H spectrum, aided by two-dimensional NMR techniques, allowed for a full interpretation of the complex proton signals. ed.ac.uk
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Indoline Derivatives
| Proton Type | Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | 2.1 - 2.3 |
| Indoline Aromatic | 6.5 - 7.5 |
| Carboxylic Acid (COOH) | 12 - 13 |
Carbon (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 1-acetylthis compound, the carbonyl carbon of the acetyl group is typically observed around 170 ppm. The carbons of the indoline ring give rise to a series of signals in the aromatic region of the spectrum. For example, in methyl 3-cyclohexyl-1H-indole-5-carboxylate, the carboxyl carbon appears at 168.6 ppm, while the indole (B1671886) ring carbons resonate between approximately 110 and 140 ppm. rsc.org The specific chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of substituted and unsubstituted positions on the indoline ring.
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Indoline Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
| Acetyl Carbonyl | ~170 |
| Carboxyl Carbon | ~168.6 rsc.org |
| Indoline Aromatic | 110 - 140 rsc.org |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between protons and carbons within the molecule. In the characterization of diindole derivatives, COSY and HMBC data were instrumental in assigning the proton and carbon signals of the two indole moieties. researchgate.net Similarly, for the trimer of indole-5-carboxylic acid, a wide range of one- and two-dimensional NMR techniques were employed to fully analyze the complex ¹H spectrum. ed.ac.uk These techniques are particularly valuable for complex derivatives where one-dimensional spectra may be difficult to interpret due to overlapping signals.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. For this compound and its derivatives, FTIR spectra typically show a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group. Another characteristic feature is a broad absorption in the region of 2500–3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The N-H stretching vibration of the indole ring in derivatives typically appears in the range of 3267–3506 cm⁻¹. nih.gov The aromatic C=C stretching vibrations are usually observed in the 1400-1600 cm⁻¹ region. researchgate.net
Table 3: Characteristic FTIR Absorption Frequencies for this compound and Derivatives
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 |
| Indole | N-H Stretch | 3267 - 3506 nih.gov |
| Aromatic Ring | C=C Stretch | 1400 - 1600 researchgate.net |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound and its derivatives. The UV-Vis absorption spectrum of these compounds typically exhibits absorption bands in the ultraviolet region. For instance, the absorption of indole-5-carboxamide in a PVA film is below 350 nm, indicating the presence of overlapping excited states. mdpi.com The UV-Vis spectrum of a diindole derivative showed characteristic peaks at 275, 282, and 290 nm, indicative of the indole moiety. researchgate.net
The fluorescence properties of these compounds are often sensitive to their environment, such as solvent polarity. rsc.org Indole-5-carboxylic acid has been used as a model compound to study intramolecular excited state proton transfer. chemicalbook.comottokemi.com In nonpolar solvents, distinct dual fluorescence can be observed, which is attributed to emission from both the locally excited state and a proton-transferred zwitterionic state. acs.org The fluorescence emission maximum of indole derivatives generally shows a bathochromic (red) shift in more polar solvents. core.ac.uk The fluorescence spectrum of indole-5-carboxamide-doped PVA film is broad, spanning from 330 nm to 580 nm. mdpi.com
Table 4: UV-Vis Absorption and Fluorescence Maxima for Indole Derivatives
| Compound/Derivative | Solvent/Medium | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| Diindole Derivative | - | 275, 282, 290 researchgate.net | - |
| Indole-5-carboxamide | PVA Film | <350 mdpi.com | 330 - 580 mdpi.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for verifying the molecular formula of indoline derivatives. For example, the molecular formula of 1-acetylthis compound, C₁₁H₁₁NO₃, can be confirmed by HRMS.
The fragmentation patterns observed in the mass spectrum provide clues about the structure of the molecule. For carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group (a loss of 45 mass units). libretexts.org In the case of hydroxyindole-3-carboxylic acids, the initial loss of a hydroxyl radical (•OH) is a major fragmentation pathway for the 5-, 6-, and 7-isomers. cdnsciencepub.com The analysis of these fragmentation patterns, often in conjunction with other spectroscopic data, is crucial for the complete structural elucidation of novel indoline derivatives.
Solid-State Characterization: X-ray Diffraction Analysis of this compound Analogues and Polymorphs
A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for this compound or its simple polymorphs and analogues. The indoline structure, characterized by a saturated pyrrole (B145914) ring fused to a benzene ring, is a core motif in many biologically active compounds. nih.govresearchgate.netnih.gov However, detailed solid-state structural analyses for the specific 5-carboxylic acid derivative appear to be limited in publicly accessible literature.
To provide insight into the solid-state behavior of related structures, this section will discuss the X-ray diffraction analysis of analogues based on the unsaturated indole core, which is more widely studied. While distinct from indoline due to the aromatic nature of the five-membered ring, the study of indole-carboxylic acids reveals key intermolecular interactions, such as hydrogen bonding and crystal packing, that are foundational for understanding the crystallography of this class of compounds.
Research Findings on Indole-5-carboxylic Acid and its Analogues
Detailed crystallographic studies have been performed on various indole-carboxylic acid derivatives, revealing how substitutions on the indole ring and the position of the carboxylic acid group influence the resulting crystal lattices. These studies underscore the importance of hydrogen bonding in dictating the supramolecular assembly of these molecules.
Co-crystal of 1H-Indole-5-carboxylic Acid:
A notable example is the crystal structure of a 2:1 co-crystal formed between 1H-indole-5-carboxylic acid and 4,4′-bipyridine. researchgate.netdoaj.org In this structure, the indole-5-carboxylic acid molecules form hydrogen-bonded dimers with each other, and these dimeric units are further linked into a larger assembly by the 4,4′-bipyridine molecules. The analysis revealed a triclinic crystal system, and the precise lattice parameters provide a quantitative description of the unit cell. doaj.org
Polymorphism in Methoxy-Substituted Indole Carboxylic Acids:
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Studies on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) have identified at least two distinct polymorphs. mdpi.commdpi.comnih.gov
Polymorph 1 crystallizes in the monoclinic C2/c space group and features two independent molecules in the asymmetric unit. These molecules form ribbons through intermolecular O–H⋯O and N–H⋯O hydrogen bonds. mdpi.commdpi.com
Halogenated Indole-2-Carboxylic Acids:
The introduction of halogen atoms onto the indole ring also directs the crystal packing. A study on 5-fluoro-1H-indole-2-carboxylic acid (5FI2CAH2) showed that it forms cyclic dimers connected by dual, linear O−H⋯O hydrogen bonds. bohrium.com Interestingly, in this structure, the N-H group of the pyrrole ring does not participate in hydrogen bonding, which contrasts with the patterns seen in some other indole derivatives. bohrium.com
The table below summarizes the crystallographic data for several indole-carboxylic acid analogues, illustrating the variations in crystal systems and unit cell dimensions.
Interactive Data Table: Crystallographic Data for Indole-Carboxylic Acid Analogues
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 1H-Indole-5-carboxylic acid – 4,4′-bipyridine (2/1) | C₁₄H₁₁N₂O₂ | Triclinic | P-1 | 7.8749 | 9.6746 | 16.0818 | 78.200 | 83.007 | 85.035 | doaj.org |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | C₁₀H₉NO₃ | Monoclinic | C2/c | 13.079 | 7.696 | 35.185 | 90 | 91.06 | 90 | mdpi.com |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305 | 13.0346 | 17.2042 | 90 | 91.871 | 90 | mdpi.commdpi.com |
| Methyl 5-fluoro-1H-indole-2-carboxylate | C₁₀H₈FNO₂ | Monoclinic | P2₁/n | 12.4420 | 3.8185 | 18.269 | 90 | 100.125 | 90 | researchgate.net |
These findings from indole-based analogues highlight that the solid-state architecture is primarily governed by strong hydrogen-bonding motifs, particularly the formation of carboxylic acid dimers. The presence and position of other functional groups (like methoxy (B1213986) or halogens) and the inclusion of co-formers (like 4,4'-bipyridine) introduce subtle yet significant modifications to the crystal packing, leading to different crystal symmetries, unit cell dimensions, and in some cases, polymorphism. This knowledge provides a predictive framework for understanding the potential crystal structures of the yet-uncharacterized this compound.
Computational Chemistry and Theoretical Modeling of Indoline 5 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of Indoline-5-carboxylic acid. These calculations provide a quantitative description of the molecule's geometry, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore its different conformations. For this compound, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry. researchgate.netbohrium.comnih.gov This process involves finding the lowest energy structure by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.
Table 1: Representative Calculated Geometrical Parameters for this compound using DFT Note: These are illustrative values based on standard bond lengths and angles for the functional groups present and computational studies on analogous molecules. Actual values would be derived from specific DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C=O (carbonyl) | ~1.22 Å |
| C-O (hydroxyl) | ~1.36 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| N-H (amine) | ~1.01 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angles | O=C-O (carboxyl) | ~123° |
| C-O-H (hydroxyl) | ~107° | |
| C-N-C (indoline) | ~109° | |
| Dihedral Angle | C-C-C=O (ring-carboxyl) | ~0° or ~180° |
DFT calculations are also instrumental in predicting the vibrational spectra (Infrared and Raman) of this compound. researchgate.net After geometry optimization, frequency calculations can be performed at the same level of theory. nih.govmdpi.com These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity.
The predicted spectrum can be compared with experimental FT-IR and FT-Raman data to validate the accuracy of the computational model and to aid in the assignment of spectral bands to specific molecular motions. studylib.net For example, the characteristic stretching frequencies for the N-H bond in the indoline (B122111) ring, the O-H and C=O bonds in the carboxylic acid group, and the C-H bonds of the aromatic ring can be precisely identified. Discrepancies between calculated (gas-phase) and experimental (solid-state) frequencies often point to the presence of intermolecular interactions, such as hydrogen bonding, in the condensed phase. researchgate.net
Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Note: These are typical frequency ranges for the specified bonds, as determined by DFT calculations on similar molecules.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching (free) | ~3550 - 3600 |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | ~2500 - 3300 (broad) |
| N-H (Indoline) | Stretching | ~3350 - 3450 |
| C-H (Aromatic) | Stretching | ~3050 - 3150 |
| C=O (Carboxylic Acid) | Stretching | ~1700 - 1750 |
| C=C (Aromatic) | Ring Stretching | ~1580 - 1610 |
Investigation of Intermolecular Interactions and Supramolecular Assemblies
The way this compound molecules interact with each other governs their properties in the solid state and in solution. Theoretical modeling is crucial for understanding the nature and strength of these non-covalent interactions.
This compound possesses both hydrogen bond donors (the N-H group of the indoline and the O-H of the carboxylic acid) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality allows it to form robust hydrogen bonding networks. Computational studies on analogous indole (B1671886) carboxylic acids have revealed that the most common and stable motif is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. bohrium.commdpi.com
Theoretical models can be constructed for various possible arrangements, such as dimers, catemers (chains), or larger rings, to determine their relative stabilities. researchgate.netnd.edu Calculations can predict the geometry of these hydrogen bonds (distance and angle) and their binding energies. In the crystal structure of related molecules, additional N-H···O interactions can link these primary dimer units into more extended sheets or three-dimensional architectures. mdpi.comresearchgate.net Understanding these networks is essential for predicting crystal packing and polymorphism.
Studies on indole derivatives have shown that π-stacking can direct the formation of specific supramolecular structures and is crucial for their interaction with other π-systems, such as those found in biological macromolecules or on the surface of materials like graphene. acs.orgrsc.orgnih.gov For this compound, π-stacking between the benzene (B151609) rings could influence crystal packing and its binding to biological targets that have aromatic residues in their active sites.
Molecular Modeling for Biological Activity Prediction and Optimization
Computational modeling is a cornerstone of modern drug discovery and is used to predict and optimize the biological activity of molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to rationalize observed activities and guide the design of new, more potent analogues. tandfonline.comnih.gov
Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. acs.orgnih.gov This involves placing the ligand (the indoline derivative) into the three-dimensional structure of the protein and calculating a "docking score," which estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on indoline-based compounds have been used to understand their inhibitory activity against enzymes like 5-lipoxygenase (5-LOX). acs.org
By analyzing the predicted binding pose, medicinal chemists can propose modifications to the molecular structure to enhance these interactions and improve biological activity. For instance, adding or repositioning functional groups to form an additional hydrogen bond with a key amino acid residue in the target's active site could lead to a more potent inhibitor. researchgate.net These cycles of computational prediction and subsequent synthesis and testing accelerate the optimization of lead compounds.
Structure-Activity Relationship (SAR) Studies via Computational Methods for Related Indole/Indoline Carboxylic Acids
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a rational basis for designing new molecules with enhanced potency and selectivity. For derivatives of indole and indoline carboxylic acids, SAR studies have been instrumental in identifying key structural features required for their therapeutic effects.
Research on indole-based compounds has demonstrated that the indole scaffold is a versatile platform for developing inhibitors for a wide range of biological targets. For instance, in the development of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies revealed that while submicromolar binding affinity to the hydrophobic pocket of gp41 is necessary, it is not the sole determinant of fusion inhibition. nih.govacs.org Computational models have shown that specific substitutions on the indole ring are critical. The presence of polar and nonpolar groups at opposite ends of the molecule appears to be a requirement for potent activity. nih.govacs.org For example, retaining a methyl or ethyl ester group enhanced fusion inhibitory activity, whereas converting it to a carboxylic acid or amide group led to a significant reduction in activity. nih.govacs.org
In the context of anticancer agents, SAR studies on indole-6-carboxylic acid derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have shown that the presence of an aryl or heteroaryl fragment attached to a linker is essential for anti-tumor activity. nih.gov Similarly, for novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein, optimization led to compounds with high affinity and potent inhibitory activities against several human liver cancer cell lines. mdpi.com
The table below summarizes key SAR findings for various indole carboxylic acid derivatives from computational studies.
| Compound Class | Target | Key SAR Findings from Computational Studies | Reference(s) |
| Indole-based bisindoles | HIV-1 gp41 | Submicromolar binding affinity is necessary but not sufficient; amphipathic properties are crucial for cellular activity. | nih.govacs.org |
| Indole-6-carboxylic acid derivatives | EGFR, VEGFR-2 | An attached aryl or heteroaryl fragment is a requirement for antitumor activity. | nih.gov |
| Indole-5-propanoic acid derivatives | GPR40 | The carboxylate group forms crucial hydrogen bonds with key arginine and tyrosine residues in the binding pocket. The indole N-H interaction with leucine (B10760876) also influences binding affinity. | nih.gov |
| Indole-2-carboxamides | Human lysosomal galactosidase (HLGP) | The indole ring and the flexible carboxamide moiety, which has both hydrophobic and polar characteristics, play a decisive role in inhibitory activity. | nih.gov |
These examples from related indole carboxylic acids underscore the importance of the position and nature of substituents on the indole ring in determining biological activity. These principles are directly applicable to the computational design and SAR analysis of novel this compound derivatives.
Molecular Docking and Binding Affinity Predictions with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein. This information is invaluable for drug design and for understanding the molecular basis of a compound's biological activity.
For indole and indoline carboxylic acid derivatives, molecular docking has been successfully applied to elucidate their interactions with various biomolecular targets. For example, docking studies of indole-3-carboxylic acid dipeptide conjugates with DNA gyrase and lanosterol-14-alpha demethylase have revealed encouraging binding affinities and interaction networks, supporting their potential as antimicrobial agents. rsc.orgrsc.org In one study, the benzene moiety of an indole-3-carboxylic acid derivative showed a π-π stacking interaction with an adenine (B156593) nucleotide in DNA gyrase, while hydrogen bonds were formed with key amino acid residues. rsc.org
In the pursuit of anticancer agents, molecular docking of indole-6-carboxylic acid derivatives into the active sites of EGFR and VEGFR-2 has been used to predict their binding patterns and compare them to known inhibitors. nih.gov These studies have helped to rationalize the observed cytotoxic activities and guide the synthesis of more potent compounds. For instance, a docking study of a potent 5-hydroxyindole-3-carboxylic acid derivative with the survivin protein showed favorable interactions, including hydrogen bonds with aspartate residues and a π-π stacking interaction with a lysine (B10760008) residue. brieflands.com
The following table presents examples of molecular docking studies on indole carboxylic acid derivatives, highlighting the target, key interactions, and predicted binding affinities.
| Compound Derivative | Biomolecular Target | Key Predicted Interactions | Predicted Binding Energy/Score | Reference(s) |
| Indole-3-carboxylic acid dipeptide conjugate | DNA gyrase | π-π stacking with adenine; Hydrogen bonds with Lys441, Asp461, and Ptr129 | Not specified | rsc.org |
| Indole-6-carboxylic acid hydrazone derivative | EGFR | Compared to standard inhibitors | Not specified | nih.gov |
| Indole-6-carboxylic acid oxadiazole derivative | VEGFR-2 | Compared to standard inhibitors | Not specified | nih.gov |
| Indole-based thiadiazole derivative | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Hydrogen bonds, pi-pi, pi-sulfur, and pi-cation interactions | Not specified | mdpi.com |
| 5-Hydroxyindole-3-carboxylic acid derivative | Survivin | Hydrogen bonds with Asp71 and Asp72; π-π stacking with Lys79 | Not specified | brieflands.com |
| Indole-based pyrazolinyl derivative | CDK-5 | Hydrogen bonds with Gln131 and Asn132 | -8.34 kcal/mol | mdpi.com |
These studies illustrate the power of molecular docking to provide a detailed view of ligand-protein interactions, which is essential for the rational design of new, more effective therapeutic agents based on the this compound scaffold.
Computational Studies on Corrosion Inhibition Mechanisms
Indole derivatives, including indole-5-carboxylic acid, have been recognized as effective corrosion inhibitors for various metals in acidic environments. mdpi.com Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are pivotal in understanding the underlying mechanisms of this inhibition. These theoretical studies can elucidate the adsorption behavior of inhibitor molecules on the metal surface and correlate their molecular properties with their inhibition efficiency.
Experimental studies have shown that indole-5-carboxylic acid can achieve up to 95% efficiency in inhibiting copper corrosion in a sulfuric acid medium. researchgate.net Computational investigations support these findings by revealing the nature of the interaction between the inhibitor and the metal surface. DFT calculations can determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal, both of which contribute to stronger adsorption and better inhibition.
Theoretical studies on the corrosion inhibition of mild steel by indole derivatives have shown that these compounds function as mixed-type inhibitors. mdpi.com DFT and MD simulations have been used to investigate the adsorption of these inhibitors on the steel surface. mdpi.com The results indicate that the carbonyl and carboxylic groups of indole derivatives significantly influence their inhibition efficiency. researchgate.net The adsorption process often involves the displacement of water molecules from the metal surface by the inhibitor molecules, forming a protective layer. researchgate.net
A comparative study on mild steel corrosion inhibition by indole-5-carboxylic acid and benzofuran-5-carboxylic acid utilized quantum mechanical calculations to show that the delocalized π-electrons of the indole ring and the lone-pair electrons of the carbonyl group enhance the adsorption of these molecules onto the metal surface. researchgate.net
The table below summarizes key findings from computational studies on the corrosion inhibition properties of indole derivatives.
| Inhibitor | Metal | Computational Method | Key Findings | Reference(s) |
| Indole-5-carboxylic acid | Copper | DFT, MD simulations | The carbonyl and carboxylic groups have a significant effect on inhibition efficiency. The inhibitor physisorbs to the copper surface. | researchgate.net |
| 5-Formyl-indole-3-carboxylic acid (FIC) | Mild Steel | DFT, MD simulations | Functions as a mixed-type inhibitor. Inhibition efficiency increases with concentration. | mdpi.com |
| Indole-5-carboxylic acid | Mild Steel | Quantum Mechanical Calculations | Delocalized π-electrons and carbonyl lone-pair electrons contribute to improved adsorption on the metal surface. | researchgate.net |
| Indolin-2-one derivatives | Steel | DFT, Monte Carlo (MC) simulations | Adsorption involves the displacement of water molecules to form a protective layer. | researchgate.net |
These computational insights are crucial for the rational design of new and more effective corrosion inhibitors based on the this compound structure, allowing for the theoretical screening of potential candidates before their experimental synthesis and testing.
Materials Science and Electrochemical Applications of Indoline 5 Carboxylic Acid
Electropolymerization of Indoline-5-carboxylic Acid and Derivatives
Electropolymerization is a key technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness and morphology.
Formation and Properties of Poly(Indole-5-carboxylic Acid) Films
The electrochemical polymerization of indole-5-carboxylic acid results in the formation of stable and electroactive films known as poly(indole-5-carboxylic acid) (PIn5COOH). researchgate.net This process can be achieved through methods like cyclic voltammetry. researchgate.net Studies conducted in acetonitrile (B52724) have shown that the initial product of the electrochemical oxidation of indole-5-carboxylic acid is an insoluble trimer that deposits on the electrode surface. rsc.orgrsc.org Further oxidation of this trimer leads to the formation of a polymer composed of linked trimer units. rsc.orgrsc.org The degree of linkage between these trimer units can be controlled by adjusting the deposition time. rsc.org
The properties of these polymer films are influenced by the presence of the carboxylic acid functional group. For instance, the optical band gap of poly(5-carboxylic acid indole) thin films has been found to be higher (2.40 eV) compared to that of polyindole films (2.17 eV). researchgate.net This is attributed to the electron-withdrawing nature of the carboxylic acid group, which affects the polymer chain length during electropolymerization. researchgate.net Fourier-transform infrared (FTIR) spectroscopy studies suggest that the monomer units in the polymer are linked through the nitrogen atom and the 3-position of the indole (B1671886) ring. researchgate.net
Electrochemical Behavior and Redox Processes
Poly(indole-5-carboxylic acid) films exhibit distinct electrochemical behavior and redox processes that are dependent on the pH of the surrounding electrolyte. In acidic aqueous solutions, PIn5COOH shows two redox processes. researchgate.net However, in solutions with a pH greater than 4, only one redox process is observed. researchgate.net
In-situ spectroelectrochemical studies have provided deeper insights into the redox behavior of PIn5COOH. nih.gov These investigations have revealed that the electrochemical oxidation of the polymer in acidic aqueous solutions leads to the formation of at least three chemically and optically different species at various potential regimes. nih.gov The redox reactions of these polymer layers involve the oxidation and reduction of the trimer centers within the polymer structure. rsc.org Cyclic voltammetry studies have indicated that polymers produced from the oxidation of the pure trimer show narrower redox peaks, which is indicative of a more homogeneous morphology. rsc.org
Applications in Corrosion Inhibition
This compound and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys.
Adsorption Characteristics and Mechanism on Metal Surfaces
The effectiveness of this compound as a corrosion inhibitor is rooted in its ability to adsorb onto metal surfaces, forming a protective barrier. The adsorption behavior of indole-5-carboxylic acid on mild steel in a sulfuric acid solution has been found to follow the Langmuir adsorption isotherm. researchgate.net This suggests the formation of a monolayer of the inhibitor on the metal surface. The low values of the free energy of adsorption, and its decrease with increasing temperature, indicate that the adsorption process is primarily physical adsorption (physisorption). researchgate.net
The adsorption mechanism involves the interaction of the inhibitor molecule with the metal surface. For carboxylic acids, this can occur through chemisorption, where a nucleophilic substitution reaction happens with surface groups like silanol (B1196071) groups, or through hydrogen bonding between the carbonyl oxygen and surface protons. researchgate.net On metal oxides, carboxylic acids can react with basic sites on the surface to form carboxylates. researchgate.net In the case of indole-2-carboxylic acid on an aluminum surface, it is suggested that the neutral molecule is both chemisorbed and physisorbed, while the deprotonated form is chemisorbed through the formation of covalent Al-O bonds. semanticscholar.org
Evaluation of Inhibition Efficiency
The corrosion inhibition efficiency of indole-5-carboxylic acid has been evaluated using various electrochemical techniques. Studies on mild steel in deaerated sulfuric acid solutions have shown that indole-5-carboxylic acid acts as a mixed-type inhibitor, affecting both the anodic and cathodic processes. researchgate.net It shifts the corrosion potential to more noble values, with a more pronounced effect on the anodic overpotential. researchgate.net The inhibitor also affects the hydrogen reduction mechanism, as indicated by changes in the cathodic Tafel slopes. researchgate.net
For copper in aerated sulfuric acid solutions, indole-5-carboxylic acid has demonstrated good corrosion inhibition, reaching up to 95% efficiency within a specific concentration range. researchgate.net In this system, the presence of the inhibitor leads to a change in the corrosion mechanism of copper, with significantly higher anodic Tafel slopes compared to uninhibited solutions. researchgate.net This suggests that copper may primarily electro-oxidize to Cu+ instead of Cu2+, forming slightly soluble complexes with the inhibitor. researchgate.net
Below is a data table summarizing the inhibition efficiency of this compound on different metals under various conditions.
| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Mild Steel | 0.5M H₂SO₄ | Various | 25-55 | Not specified | researchgate.net |
| Copper | 0.5M H₂SO₄ | 1 x 10⁻⁴–4 x 10⁻³M | 25-55 | Up to 95 | researchgate.net |
Biological Origin and Advanced Analytical Detection of Indoline 5 Carboxylic Acid
Occurrence as a Metabolite and within the Human Exposome
Indoline-5-carboxylic acid has been identified in human blood, although it is not considered a naturally occurring human metabolite. hmdb.ca Instead, its presence is attributed to the human exposome, which encompasses the totality of environmental exposures, including diet, and insults from various sources throughout an individual's lifetime. hmdb.ca This suggests that its detection in humans is a result of exposure to this compound or its precursors from external sources rather than endogenous production. hmdb.ca
In contrast to its status in humans, Indole-5-carboxylic acid has been reported as a plant metabolite. Specifically, its presence has been documented in plant species such as Aloe africana and Solanum lycopersicum (tomato). This highlights a key difference in the metabolic pathways between humans and certain plants.
Table 1: Occurrence of this compound
| Kingdom | Organism/Source | Status | Reference |
|---|---|---|---|
| Animalia | Human (Blood) | Detected (Exposome Component) | hmdb.ca |
| Plantae | Aloe africana | Reported as a metabolite | - |
| Plantae | Solanum lycopersicum (Tomato) | Reported as a metabolite | - |
Biosynthetic Pathways Leading to this compound or Related Indoles
The biosynthesis of indole-containing compounds is a complex, multi-step process catalyzed by enzymes. These pathways are well-established in both microbes and plants, typically originating from the amino acid tryptophan.
Microorganisms, particularly fungi and bacteria, are prolific producers of a diverse array of indole (B1671886) alkaloids. youtube.com The biosynthesis of these compounds generally begins with the amino acid L-tryptophan. nih.gov Fungi, for example, utilize nonribosomal peptide synthetases (NRPSs) to incorporate tryptophan into larger peptide structures, which are then modified by other enzymes to create complex indole alkaloids. youtube.com Another common microbial transformation involves the enzyme tryptophanase, which converts tryptophan into indole, a precursor for various other indolic compounds. For instance, the bacterium Chromobacterium violaceum is known to convert L-tryptophan into indole-3-carboxylic acid. nih.gov
While the direct microbial biosynthesis of this compound is not extensively documented, the enzymatic machinery present in microbes offers significant potential for its production. Modern synthetic biology and metabolic engineering approaches can be used to optimize these pathways. This involves strategies such as:
Gene Manipulation: Overexpressing genes that encode key enzymes in the biosynthetic pathway or knocking out competing pathways to channel metabolic flux towards the desired product.
Directed Evolution: Engineering enzymes, such as cytochrome P411 variants, to catalyze novel, abiological reactions like intramolecular C-H amination to form chiral indolines. researchgate.net
Chemoenzymatic Synthesis: Combining microbial enzymes with chemical synthesis steps. For example, engineered tryptophan synthase variants can be coupled with other enzymes like L-amino acid oxidases (LAAO) and thiamine-diphosphate (ThDP)-dependent enzymes to produce various indole-containing derivatives from substituted indoles. nih.gov
In plants, the biosynthesis of indole alkaloids is a significant branch of secondary metabolism, originating from the shikimate pathway which produces the precursor L-tryptophan. rsc.org Tryptophan then serves as the starting point for a vast and structurally diverse family of compounds, including the monoterpene indole alkaloids (MIAs). biocyclopedia.comwikipedia.org
The general pathway involves several key enzymatic steps:
Decarboxylation: Tryptophan is first decarboxylated by tryptophan decarboxylase (TrpDC) to form tryptamine. rsc.org
Condensation: Tryptamine is then condensed with an aldehyde or keto acid. In the case of MIAs, this partner is secologanin, a terpenoid derived from the non-mevalonate pathway. youtube.comwikipedia.org This reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, a universal precursor for thousands of MIAs. youtube.com
Modifications: The strictosidine backbone undergoes a series of complex enzymatic modifications, including deglycosylation, cyclizations, oxidations, and rearrangements, to generate the final alkaloid structures. youtube.com
This biosynthetic framework leads to a wide range of indolic metabolites that play crucial roles in plant defense and signaling. While the specific enzymatic steps leading to this compound in plants like Aloe and Solanum are not fully elucidated, it is understood to derive from this overarching tryptophan-dependent pathway.
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
The detection and quantification of this compound and its analogs in complex biological or environmental samples require sensitive and selective analytical techniques. Chromatographic methods coupled with mass spectrometry are the primary tools for this purpose.
Due to the polarity and sometimes low volatility of carboxylic acids and indole compounds, chemical derivatization is often employed to improve their chromatographic behavior and detection sensitivity, particularly for Gas Chromatography-Mass Spectrometry (GC-MS). usherbrooke.cacolostate.edu
For GC-MS Analysis: Derivatization aims to convert the polar -COOH and -NH groups into less polar, more volatile derivatives. Common strategies include:
Silylation: This involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose, often with a catalyst like trimethylchlorosilane (TMCS). usherbrooke.ca
Alkylation/Esterification: This converts the carboxylic acid group into an ester. Reagents such as pentafluorobenzyl bromide (PFBBr) or diphenyl diazomethane (B1218177) can be used to create derivatives that are highly sensitive to electron capture detection or provide specific fragmentation patterns in MS. researchgate.netacs.orgnih.gov
Acylation: This process introduces an acyl group to compounds containing active hydrogens (-OH, -SH, -NH), converting them into esters, thioesters, and amides, respectively, which are more volatile. researchgate.net
For LC-MS/MS Analysis: While LC-MS can often analyze polar compounds directly, derivatization can still be beneficial to enhance ionization efficiency in the mass spectrometer's source (e.g., electrospray ionization - ESI). ddtjournal.com Reagents are chosen to introduce a permanently charged group or a moiety that is easily protonated or deprotonated. For example, derivatizing agents containing a tertiary amine group can significantly improve signal intensity in positive-ion ESI-MS. ddtjournal.comovid.com Direct-matrix derivatization, where the reagent is added directly to the sample matrix (like plasma), can streamline sample preparation and improve the analytical properties of target indoles. ovid.com
Table 2: Common Derivatization Strategies for Carboxylic Acid Analysis
| Technique | Reaction Type | Common Reagent(s) | Purpose |
|---|---|---|---|
| GC-MS | Silylation | BSTFA, TMCS | Increase volatility, improve peak shape |
| GC-MS | Alkylation / Esterification | PFBBr, Diazomethane derivatives | Increase volatility and detector sensitivity |
| LC-MS/MS | Amidation / Esterification | Reagents with ionizable groups (e.g., tertiary amines) | Enhance ionization efficiency (ESI) |
This compound itself is an achiral molecule. However, many of its analogs and related indoline (B122111) alkaloids are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different biological activities, their separation is crucial in pharmaceutical and biological research. koreascience.kr High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective method for this purpose. csfarmacie.czresearchgate.net
The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com The differing stability of these complexes leads to different retention times, allowing for their separation. eijppr.com
Several types of CSPs are effective for separating chiral indoline analogs:
Pirkle-Type Phases: These are "brush-type" phases where a small chiral molecule is covalently bonded to the silica (B1680970) support. They offer durability and the ability to invert the elution order by using a CSP with the opposite configuration. hplc.eu
Polysaccharide-Based Phases: These are the most widely used CSPs, consisting of derivatives of cellulose (B213188) or amylose (B160209) (e.g., cellulose-tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica gel. eijppr.comresearchgate.net They offer broad applicability for a wide range of chiral compounds. researchgate.net
Protein-Based Phases: These use proteins like bovine serum albumin (BSA) or alpha-1-acid glycoprotein (B1211001) (AGP) as the chiral selector. They are particularly useful for separating chiral drugs as they can mimic interactions that occur in biological systems.
Macrocyclic Antibiotic Phases: CSPs based on antibiotics like teicoplanin can provide excellent enantioselectivity for various classes of compounds, including amino acids and their derivatives. researchgate.net
The choice of CSP and mobile phase composition (normal-phase, reversed-phase, or polar organic) is critical and must be optimized for each specific pair of enantiomers. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Indoline-5-carboxylic acid, and how can researchers optimize reaction yields?
- Methodological Answer : this compound is typically synthesized via multi-step processes, including cyclization of substituted anilines or carboxylation of indoline derivatives. Key steps involve catalytic hydrogenation for ring closure and acid-catalyzed hydrolysis for carboxyl group introduction. To optimize yields, researchers should monitor reaction parameters (e.g., temperature, solvent polarity) using HPLC or TLC and employ purification techniques like recrystallization or column chromatography. Detailed protocols for reproducibility are critical, including characterization via -NMR, -NMR, and FT-IR to confirm structure and purity .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines, using accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis (buffers at pH 1–13). Analytical methods like UV-Vis spectroscopy or HPLC quantify degradation products. Researchers must report timepoints, degradation kinetics (e.g., first-order rate constants), and identify major degradation pathways (e.g., decarboxylation) using LC-MS. Control experiments with inert atmospheres can isolate oxidative vs. hydrolytic degradation .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Core techniques include:
- - and -NMR to confirm substituent positions and carboxyl group integration.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- FT-IR to verify carboxylic acid C=O stretching (~1700 cm) and NH/OH bands.
- X-ray crystallography for absolute stereochemistry (if applicable). Ensure proper sample preparation (e.g., deuterated solvents for NMR, KBr pellets for IR) and cross-validate data with computational models (e.g., DFT simulations) .
Q. What are the solubility profiles of this compound in common solvents, and how do they affect experimental design?
- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid group. In polar aprotic solvents (DMSO, DMF), solubility increases under basic conditions (e.g., sodium salt formation). Researchers should perform shake-flask experiments with saturated solutions, using UV-Vis or gravimetric analysis. Solvent selection impacts reaction efficiency (e.g., DMSO for SNAr reactions) and crystallization outcomes. Include solubility data in supplementary materials for reproducibility .
Advanced Research Questions
Q. How can researchers address conflicting data in the biological activity of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, compound purity). Mitigate this by:
- Standardizing assay protocols (e.g., ATP-based viability assays vs. apoptosis markers).
- Validating purity via orthogonal methods (HPLC, elemental analysis).
- Using a "weight-of-evidence" approach: integrate results from multiple models (in vitro, in silico, ex vivo) and statistical meta-analysis. For example, discrepancies in IC values may reflect target promiscuity, requiring SPR or ITC binding studies to confirm specificity .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots with varying substrate/inhibitor concentrations) and structural biology (crystallography or cryo-EM of enzyme-inhibitor complexes). Use fluorescent probes (e.g., ANS for hydrophobic pocket binding) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes, validated by mutagenesis studies .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound analogs?
- Methodological Answer : Employ a crossover design in rodent models to assess bioavailability, half-life, and tissue distribution. Key steps:
- Administer compounds via IV (for absolute bioavailability) and oral routes.
- Collect serial blood samples for LC-MS/MS quantification.
- Use compartmental modeling (e.g., WinNonlin) to derive PK parameters (C, AUC, V).
- Include metabolite profiling (e.g., phase I/II metabolism via liver microsomes) and correlate with in vitro CYP450 inhibition data .
Q. What computational methods are robust for predicting the ADMET properties of this compound derivatives?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) for permeability (LogP), solubility (LogS), and toxicity (hERG inhibition). Molecular dynamics simulations (GROMACS) assess membrane interaction. Validate predictions with experimental Caco-2 permeability assays and Ames tests for mutagenicity. Address false positives/negatives by cross-referencing multiple databases (ChEMBL, PubChem) .
Tables for Reference
Table 1 : Key Stability Parameters for this compound
| Condition | Degradation Pathway | Analytical Method | Reference |
|---|---|---|---|
| pH 2.0, 40°C | Decarboxylation | HPLC-UV | |
| pH 9.0, 60°C | Hydrolysis | LC-MS | |
| Oxidative (HO) | Ring oxidation | FT-IR |
Table 2 : Comparison of Biological Assays for this compound Derivatives
| Assay Type | Cell Line/Model | Key Output | Limitations |
|---|---|---|---|
| MTT viability | HeLa | IC | Mitochondrial bias |
| Caspase-3 activation | Jurkat | Apoptosis % | Early-stage only |
| SPR binding | Recombinant enzyme | K (nM) | Requires pure protein |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
